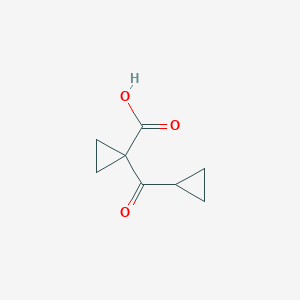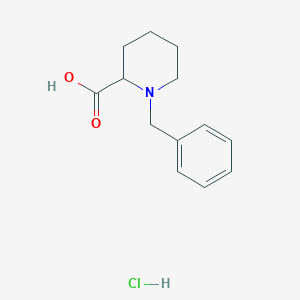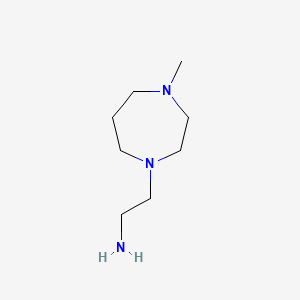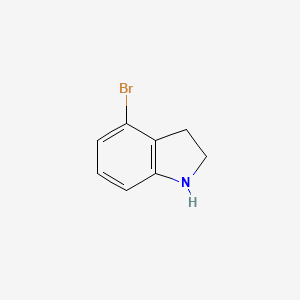
1-(环丙烷羰基)环丙烷-1-羧酸
描述
The compound of interest, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid, is a cyclopropane derivative with a carboxylic acid functionality. While the provided papers do not directly discuss this compound, they do provide insights into related cyclopropane derivatives and their analyses, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, cyclopropane-1,1,2-tricarboxylic acid has been synthesized from cyanoacetic acid and 2,3-dibromopropionic acid in an alkaline medium . Similarly, 1-(aminomethyl)cyclopropanecarboxylic acid is prepared from cyanoacetate and dibromoethane . These methods suggest that the synthesis of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid could potentially be carried out through related pathways involving the appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure and conformation of cyclopropane derivatives are crucial for their chemical properties and reactivity. X-ray crystallography has been used to determine the structure of various cyclopropane derivatives, revealing features such as the Z-configuration of the cyclopropane ring and the presence of hydrogen bonds forming specific dimeric structures . The conformational analysis of these compounds is supported by molecular mechanics methods, which show that the observed conformations in the crystal state are influenced by hydrogen bonding .
Chemical Reactions Analysis
Cyclopropane derivatives are known to undergo various chemical reactions. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) can be converted into ethylene in the presence of NaOCl, a reaction that is used for its quantitative assay . The reactivity of these compounds can be influenced by their molecular structure, as well as the presence of substituents and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are characterized by techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and thermal analyses . These analyses reveal properties such as the stability of the compound, its decomposition pattern, and the presence of specific ions in mass spectra. For instance, cyclopropane-1,1,2-tricarboxylic acid shows a decomposition pattern in three steps, with the loss of carboxylic acid groups . Theoretical calculations can also provide insights into the most stable structures and vibrational assignments .
科学研究应用
植物中的乙烯前体
1-(环丙烷羰基)环丙烷-1-羧酸及其衍生物,如 1-氨基环丙烷-1-羧酸 (ACC),在植物生物学中具有重要作用。ACC 是高等植物中乙烯的众所周知的前体,在植物生长的各个方面和对环境胁迫的反应中发挥着至关重要的作用。例如,在小麦叶片中,ACC 转化为一种非挥发性代谢物 1-(丙二酰胺基)环丙烷-1-羧酸,该代谢物是植物反应机制中不可或缺的 (Hoffman, Yang, & McKeon, 1982)。
环丙烷部分的生物活性
含有环丙烷部分的化合物,如 1-氨基环丙烷-1-羧酸及其结构类似物,表现出广泛的生物活性。这些活性包括抗真菌、抗菌、抗病毒和抗肿瘤特性。对这些化合物的研究包括它们的提取、表征、合成策略及其生物学影响 (Coleman & Hudson, 2016)。
化学合成和结构分析
1-氨基环丙烷-1-羧酸新衍生物的合成及其通过 X 射线晶体学等方法进行的结构分析提供了对其化学性质和潜在应用的见解。这些衍生物因其独特的分子构型和相互作用而受到研究,这可能对各个科学领域产生影响 (Cetina 等,2004)。
植物组织中的定量分析
开发了定量测量植物组织中 1-(丙二酰胺基)环丙烷-1-羧酸 (MACC) 的方法,以研究其在植物生理学中的作用和浓度。此类分析对于理解涉及植物中 ACC 及其共轭物的生化途径至关重要 (Clarke, Kalantari, & Smith, 1996)。
β-寡肽的合成
使用 1-(氨基甲基)环丙烷羧酸合成 β-寡肽的研究探索了肽化学的新途径。利用环丙烷基氨基酸的独特性质来创建新的肽结构,这可能在药物设计和生物分子研究中具有潜在应用 (Abele, Seiler, & Seebach, 1999)。
安全和危害
Like other carboxylic acids, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion . Despite the strain of the cyclopropane ring, it shows relatively good stability, largely due to the electron-withdrawing nature of the carboxylic acid group .
未来方向
Due to its distinctive structure and properties, 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid finds a wide range of applications across various industries . It serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents . Its unique structure makes it a valuable building block in the chemical industry for the synthesis of various other compounds .
作用机制
Target of Action
It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor to the plant hormone ethylene . Ethylene plays a crucial role in various developmental processes and responses to biotic and abiotic stresses .
Mode of Action
Acc, a structurally similar compound, is synthesized from s-adenosyl-l-methionine (sam) by acc synthases (acss) and subsequently oxidized to ethylene by acc oxidases (acos) .
Biochemical Pathways
Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . The biosynthesis starts with the conversion of the amino acid methionine to SAM by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase .
Result of Action
Acc, a structurally similar compound, plays a signaling role independent of the biosynthesis . It’s involved in regulating plant development, cell wall signaling, guard mother cell division, and pathogen virulence .
生化分析
Biochemical Properties
1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis and degradation of cyclopropane-containing compounds. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The compound’s unique cyclopropane rings contribute to its reactivity and ability to participate in complex biochemical pathways .
Cellular Effects
1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can also result in changes in cellular function, such as alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of the compound can lead to toxicity, affecting various organs and systems within the animal .
Metabolic Pathways
1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These metabolic pathways can influence the levels of various metabolites within the cell, thereby affecting overall cellular function. The compound’s involvement in these pathways highlights its importance in cellular metabolism and its potential impact on metabolic flux .
Transport and Distribution
The transport and distribution of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its distribution within different tissues can influence its overall effectiveness and impact on cellular function. Understanding the transport and distribution mechanisms of the compound is essential for elucidating its biological roles .
Subcellular Localization
The subcellular localization of 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. Studies have shown that the compound can localize to the cytosol, nucleus, or other subcellular compartments, depending on the cellular context .
属性
IUPAC Name |
1-(cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6(5-1-2-5)8(3-4-8)7(10)11/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPFMUISQDUZOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520669 | |
| Record name | 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86101-65-7 | |
| Record name | 1-(Cyclopropanecarbonyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















